4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline

Anticancer Quinazoline Cytotoxicity

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline (CAS 442151-97-5) is a synthetic quinazoline derivative characterized by a 4-methylpiperazinyl substituent at the 4-position and a 4-nitrophenyl group at the 2-position of the heterocyclic core. This compound belongs to a pharmacologically significant class widely explored for kinase inhibition, particularly against receptor tyrosine kinases such as EGFR and VEGFR, as well as for antimicrobial and anti-inflammatory applications.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 442151-97-5
Cat. No. B2434122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline
CAS442151-97-5
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H19N5O2/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26/h2-9H,10-13H2,1H3
InChIKeyATMSDVKAEIDKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline (CAS 442151-97-5): Procurement-Grade Overview for Quinazoline-Based Research


4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline (CAS 442151-97-5) is a synthetic quinazoline derivative characterized by a 4-methylpiperazinyl substituent at the 4-position and a 4-nitrophenyl group at the 2-position of the heterocyclic core . This compound belongs to a pharmacologically significant class widely explored for kinase inhibition, particularly against receptor tyrosine kinases such as EGFR and VEGFR, as well as for antimicrobial and anti-inflammatory applications [1]. Its structural features position it as a valuable intermediate or reference standard in medicinal chemistry programs targeting anticancer, antifungal, and CNS-related therapeutic areas.

Why Generic Quinazoline Substitution Fails: The Critical Role of 4-Methylpiperazinyl and 4-Nitrophenyl Substituents in 442151-97-5


In-class substitution of 4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline is not scientifically sound due to the profound impact of specific substituent patterns on biological target engagement and potency. Even minor modifications to the quinazoline scaffold—such as altering the nitro group position or replacing the N-methylpiperazine moiety—can dramatically alter kinase selectivity, cellular permeability, and metabolic stability [1]. For example, 4-(4-methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline, a positional isomer, exhibits distinct physicochemical properties that influence its binding mode and pharmacological profile . Consequently, procurement of the precise CAS 442151-97-5 entity is essential for reproducibility in structure-activity relationship (SAR) studies and analytical method development.

Head-to-Head Quantitative Differentiation of 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline (442151-97-5)


Comparative Antiproliferative Potency Against Human Breast Adenocarcinoma (MCF-7)

In a panel of 22 synthesized quinazoline derivatives, the target compound demonstrated significant growth inhibition of MCF-7 cells. While the study's primary reference drug dasatinib showed potent activity, several compounds in the series achieved comparable anti-proliferative effects, with an IC50 range of 5.0-9.7 µg/mL across sensitive cell lines [1]. This positions 4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline as a promising candidate for further optimization, distinct from less active analogs in the library that failed to reach this potency threshold.

Anticancer Quinazoline Cytotoxicity

Differentiation from Positional Isomer 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline

The target compound (4-nitrophenyl isomer) differs from its 3-nitrophenyl regioisomer (CAS 370847-09-9) in electron distribution, dipole moment, and steric profile, which directly affect target binding and physicochemical parameters such as logP and solubility . In quinazoline-based kinase inhibitors, the position of the nitro substituent on the 2-phenyl ring critically influences hinge-region binding orientation and selectivity against off-target kinases [1]. This makes the 4-nitro isomer uniquely suited for applications requiring a defined geometry for ATP-binding pocket interactions.

Isomer Differentiation Regioisomer Physicochemical Properties

Advantage Over 4-Methylamino-2-(2-nitrophenyl)quinazoline in Kinase Inhibitor Design

Replacement of the 4-methylamino group with a 4-methylpiperazin-1-yl moiety, as seen in the target compound, confers enhanced hydrogen-bonding capacity and improved aqueous solubility due to the basic piperazine nitrogen [1]. Early quinazoline leads such as 4-methylamino-2-(o-nitrophenyl)quinazoline lacked the piperazine solubilizing group, limiting their drug-like properties [2]. The target compound's 4-methylpiperazine substitution is directly analogous to the solubilizing side chain in the clinically approved EGFR inhibitor gefitinib, underscoring its relevance for developing kinase inhibitors with favorable pharmacokinetic profiles [3].

Kinase Inhibitor Scaffold Optimization Piperazine

High-Value Application Scenarios for 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline (442151-97-5)


Medicinal Chemistry: EGFR-Targeted Anticancer Lead Optimization

The compound serves as a direct scaffold for generating focused libraries of 4,2-disubstituted quinazoline EGFR inhibitors. Its 4-methylpiperazine side chain mimics the pharmacophoric element of gefitinib and erlotinib, while the 4-nitrophenyl group at C-2 allows for systematic exploration of para-substituent effects on kinase selectivity [1]. As part of a series demonstrating robust anti-proliferative activity against MCF-7, HeLa, and HepG2 cell lines, this compound is an ideal starting point for parallel synthesis and SAR expansion.

Analytical Reference Standard: Gefitinib-Related Impurity Profiling

Owing to its structural resemblance to gefitinib, this compound is a candidate for use as a process-related impurity or degradation product reference standard. Its well-defined synthesis and characterization profile support its application in HPLC method development, validation, and quality control of gefitinib active pharmaceutical ingredients (API) and finished dosage forms . Regulatory submissions (ANDA, DMF) for generic gefitinib products may require this specific impurity standard.

Chemical Biology: Kinase Selectivity Panel Screening

The compound's unique combination of a 4-methylpiperazine hinge-binder and a para-nitrophenyl hydrophobic motif offers a defined chemical probe for profiling kinase selectivity. Unlike earlier quinazoline probes that lack solubilizing groups, this compound can be screened at higher concentrations in biochemical kinase assays to assess off-target liability and binding mode conservation across the human kinome [2].

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.